(R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl
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Overview
Description
®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group and a trimethylpropane diamine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and N,N-dimethylpropane-1,2-diamine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group of 3-methoxybenzaldehyde reacts with N,N-dimethylpropane-1,2-diamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amine groups, potentially converting them into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features allow for the design of molecules with specific biological activities.
Industry
Industrially, ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl: The enantiomer of the compound, differing in its chiral configuration.
3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine: The non-chiral version without the hydrochloride salt.
Uniqueness
®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is unique due to its chiral nature and the presence of both methoxy and trimethylpropane diamine groups. This combination of features allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H24Cl2N2O |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(2R)-3-(3-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)8-11-6-5-7-13(9-11)16-4;;/h5-7,9,12,14H,8,10H2,1-4H3;2*1H/t12-;;/m1../s1 |
InChI Key |
QZZREKZZJIWPML-CURYUGHLSA-N |
Isomeric SMILES |
CNC[C@@H](CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |
Origin of Product |
United States |
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